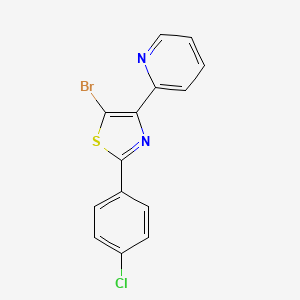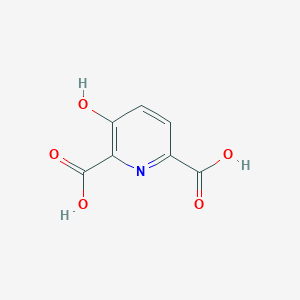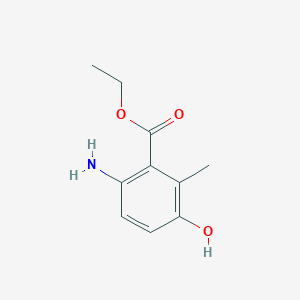
4-(3-Methylbut-2-enylsulfanyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methylbut-2-enylsulfanyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 3-methylbut-2-enylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbut-2-enylsulfanyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 3-methylbut-2-enylsulfanyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The benzoic acid is reacted with 3-methylbut-2-enylsulfanyl chloride under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
4-(3-Methylbut-2-enylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrobenzoic acids, halobenzoic acids.
科学的研究の応用
4-(3-Methylbut-2-enylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Methylbut-2-enylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-(3-methylbut-2-enyl)benzoic acid
- Benzoic acid, 3-methylbut-2-yl ester
- Benzoic acid, 4-methyl-, 3-methyl-2-butyl ester
Uniqueness
4-(3-Methylbut-2-enylsulfanyl)benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of the benzoic acid moiety with the 3-methylbut-2-enylsulfanyl group offers a versatile scaffold for further chemical modifications and applications.
特性
分子式 |
C12H14O2S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
4-(3-methylbut-2-enylsulfanyl)benzoic acid |
InChI |
InChI=1S/C12H14O2S/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14) |
InChIキー |
SEDXNCDBWLLSLH-UHFFFAOYSA-N |
正規SMILES |
CC(=CCSC1=CC=C(C=C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)



![[2-[1-[(2-Methoxy-2-oxoethyl)amino]ethyl]thiophen-3-yl]boronic acid](/img/structure/B13872288.png)
![4-oxo-7-phenyl-5H-thieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13872289.png)
![N-[(3-aminophenyl)methyl]pyridin-2-amine](/img/structure/B13872298.png)

![8-bromo-1-methyl-1H-imidazo[4,5-c]quinoline](/img/structure/B13872306.png)
![4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B13872314.png)

![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)
